molecular formula C15H26N2O6Si B14080534 5'-O-t-butyldimethylsilyluridine CAS No. 54925-65-4

5'-O-t-butyldimethylsilyluridine

Cat. No.: B14080534
CAS No.: 54925-65-4
M. Wt: 358.46 g/mol
InChI Key: IDXWTSSXQWGFCF-OJAKKHQRSA-N
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Description

5'-O-t-Butyldimethylsilyluridine (5'-O-TBDMSuridine) is a chemically modified nucleoside where the 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) moiety. This modification is critical in oligonucleotide synthesis, particularly for RNA and DNA analogs, as it prevents unwanted side reactions during phosphoramidite coupling steps . The TBDMS group is favored for its balance between steric bulk and ease of removal under mild fluoride-based conditions (e.g., tetrabutylammonium fluoride, TBAF) .

Properties

CAS No.

54925-65-4

Molecular Formula

C15H26N2O6Si

Molecular Weight

358.46 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1

InChI Key

IDXWTSSXQWGFCF-OJAKKHQRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 5’-hydroxyl group of uridine with a dimethylsilyl group. This can be achieved through the reaction of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine-5’-aldehyde, while reduction could produce uridine-5’-alcohol .

Scientific Research Applications

Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylsilyl group enhances the compound’s stability, allowing it to resist enzymatic degradation and participate in various biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Silyl-Protected Uridines

Compound Protection Position Molecular Weight Yield (%) Deprotection Time (h) Key Applications
5'-O-TBDMSuridine 5'-OH 600.78 (CAS 117136-35-3) 57–94 1–2 Antiviral agents, RNA synthesis
2'-O-TBDMS-5-methyluridine 2'-OH 787.97 (CAS 81265-93-2) 40–75 2–3 siRNA research
5'-O-TBDPSuridine 5'-OH 689.90 30–50 24 Acid-resistant probes

Table 2: NMR Shifts of Select Derivatives

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
5'-O-TBDMS-2',3'-O-isopropylideneuridine 5.62 (C1’H), 0.88 (SiC(CH3)3) 165.2 (COOH), 18.5 (SiC(CH3)3)
5'-O-TBDMS-6-thiocarboxamidouridine 11.78 (NH), 3.87 (CO2CH3) 161.9 (CO2CH3), 105.1 (C5)

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